molecular formula C₄¹³CH₁₀D₃NO₂·HCl B1145605 N-Methyldiethanolamine-13C,d3 Hydrochloride CAS No. 1781841-60-8

N-Methyldiethanolamine-13C,d3 Hydrochloride

Cat. No. B1145605
M. Wt: 123.173646
InChI Key:
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Description

N-Methyldiethanolamine-13C,d3 Hydrochloride is an isotopically labelled salt form of N-Methyldiethanolamine . It is used as a reagent in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels with fast degradability . It is also used as a reagent in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides that can exhibit antibacterial and antifungal activity .


Synthesis Analysis

N-Methyldiethanolamine-13C,d3 Hydrochloride is used as a reagent in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels with fast degradability . It is also used as a reagent in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides .


Molecular Structure Analysis

The linear formula for N-Methyldiethanolamine-13C,d3 Hydrochloride is 13CD3N(CH2CH2OH)2 . The molecular weight is 123.17 .


Chemical Reactions Analysis

N-Methyldiethanolamine-13C,d3 Hydrochloride is used in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels . It is also used in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides .


Physical And Chemical Properties Analysis

N-Methyldiethanolamine-13C,d3 Hydrochloride has a molecular weight of 123.17 . It is a liquid with a density of 1.072 g/mL at 25 °C . The boiling point is 246-248 °C (lit.) .

Scientific Research Applications

Synthesis of High-Nuclearity Metal Clusters

N-Methyldiethanolamine (mdaH2) is utilized in synthesizing high-nuclearity homometallic iron and nickel clusters, Fe22 and Ni24. These clusters are notable for being the highest and second-highest homometallic clusters for these metals and possess unique ground states (Foguet-Albiol, Abboud, & Christou, 2005).

Solvent Properties in Gas Processing

Aqueous solutions of N-methyldiethanolamine (MDEA) have been studied for their viscosity, density, and surface tension. These properties are particularly relevant in industrial processes for acid gas removal in natural gas, petroleum, and chemical industries (Teng, Maham, Hepler, & Mather, 1994); (Rinker, Oelschlager, Colussi, Henry, & Sandall, 1994).

CO2 Capture and Amine Regeneration

MDEA-based solutions are significant in CO2 capture, offering high absorption and regeneration efficiencies. These solutions' performance in capturing CO2 and their behavior under various conditions have been extensively explored (Barzagli, Mani, & Peruzzini, 2010); (Ahmad, Lin, Xiaoxiao, Xu, & Xu, 2021).

Preparation and Chemical Properties

Research on N-methyldiethanolamine includes studies on its optimal preparation conditions and its conversion into other compounds. This includes investigations into its chemical properties and reactions under various conditions (Abrams, Barker, Jones, Vallender, & Woodward, 1949); (Jou, Carroll, Mather, & Otto, 1996).

Role in Natural Gas Sweetening

N-methyldiethanolamine plays a crucial role in natural gas sweetening units. Its efficiency and quality degradation in absorbing H2S/CO2, leading to corrosion and foaming, have been examined (Pal, Abukashabeh, Al-Asheh, & Banat, 2015).

Dissociation and Diffusion Properties

The dissociation constant of N-methyldiethanolamine in aqueous solutions and its diffusion properties, especially in relation to gases like nitrous oxide, have been a subject of study. These properties are essential in understanding its behavior in various industrial applications (Pérez-Salado Kamps & Maurer, 1996); (Rinker, Russell, Tamimi, & Sandall, 1995).

Development of Molecular Sieves

N-methyldiethanolamine has been used as a multifunctional structure-directing agent in the synthesis of molecular sieves, demonstrating its versatility in materials science (Wang, Tian, Fan, Yang, Gao, Qiao, Wang, & Liu, 2015).

Applications in Organometallic Chemistry

Its role extends to organometallic chemistry, where it is used in the study of NMR chemical shifts of common impurities in deuterated solvents, highlighting its significance in analytical chemistry (Fulmer, Miller, Sherden, Gottlieb, Nudelman, Stoltz, Bercaw, & Goldberg, 2010).

CO2 Absorption Kinetics

Studies on the kinetics of CO2 absorption into blends containing N-methyldiethanolamine are critical for understanding its efficiency in industrial CO2 capture processes (Sun, Wen, Zhao, Zhao, Li, Li, & Zhang, 2017).

properties

CAS RN

1781841-60-8

Product Name

N-Methyldiethanolamine-13C,d3 Hydrochloride

Molecular Formula

C₄¹³CH₁₀D₃NO₂·HCl

Molecular Weight

123.173646

synonyms

2,2’-(Methylimino)bis[ethanol]-13C,d3 Hydrochloride;  2,2’-(Methylimino)diethanol-13C,d3 Hydrochloride;  2-[(2-Hydroxyethyl)(methyl)amino]ethanol-13C,d3 Hydrochloride;  N,N-Bis(2-hydroxyethyl)methylamine-13C,d3 Hydrochloride;  N,N-Di(2-hydroxyethyl)-N-me

Origin of Product

United States

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